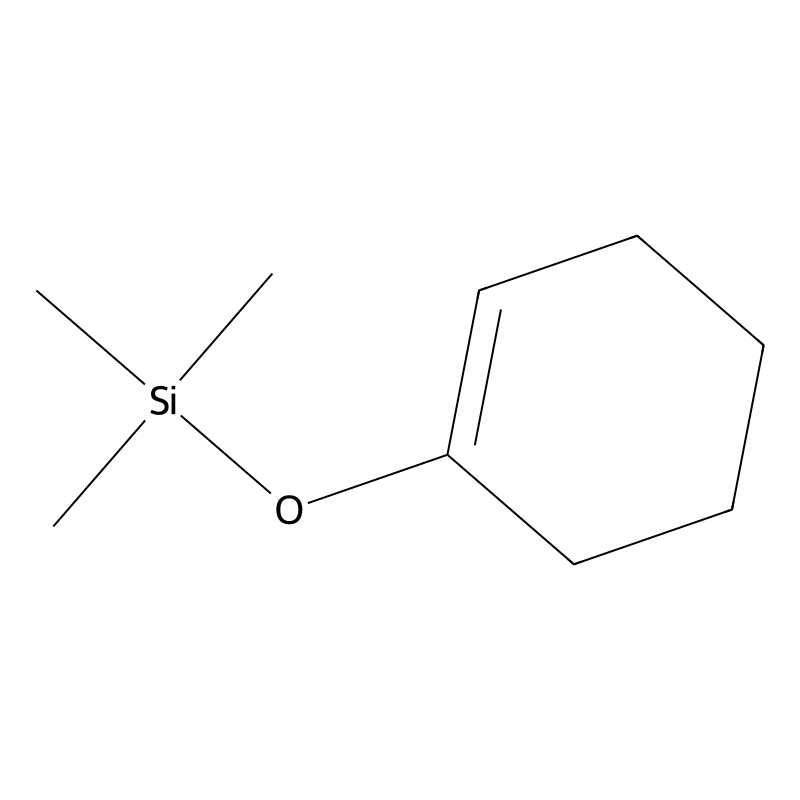

Silane, (1-cyclohexen-1-yloxy)trimethyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Currently, there is limited scientific research readily available on the specific application of Silane, (1-cyclohexen-1-yloxy)trimethyl- in scientific research. Resources like PubChem and SpectraBase primarily focus on its chemical structure, properties, and basic spectral data.

Potential Research Areas

However, based on the presence of specific functional groups, some potential research areas for Silane, (1-cyclohexen-1-yloxy)trimethyl- can be hypothesized:

- Organic Synthesis: The trimethylsilyl group (Si(CH3)3) is a common protecting group in organic synthesis . It is possible that Silane, (1-cyclohexen-1-yloxy)trimethyl- could be used as a precursor or intermediate in the synthesis of other organosilicon compounds or organic molecules containing the cyclohexenyl moiety.

- Polymer Chemistry: The cyclohexene group can participate in various polymerization reactions. Silane, (1-cyclohexen-1-yloxy)trimethyl- could potentially be used as a monomer or co-monomer in the synthesis of novel polymers with interesting properties like controlled reactivity or biocompatibility.

- Material Science: Silanes are known for their ability to modify surfaces and improve adhesion properties. The combination of the cyclohexene and trimethylsilyl groups in Silane, (1-cyclohexen-1-yloxy)trimethyl- suggests potential applications in surface functionalization or the development of new materials with specific functionalities.

Silane, (1-cyclohexen-1-yloxy)trimethyl- is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclohexenyl ether. Its chemical structure can be represented as CSi(C)OC1=CCCCC1, indicating the presence of three methyl groups and a cyclohexene moiety. This compound falls under the category of silanes, which are silicon-based compounds widely studied for their unique properties and applications in various fields, including materials science and organic synthesis.

- Hydrolysis: In the presence of water, silanes can hydrolyze to form silanol and release alcohols.

- Transetherification: This involves the exchange of alkoxy groups between silanes and alcohols, allowing for the formation of new siloxane bonds.

- Nucleophilic Substitution: The ether functionality can be targeted by nucleophiles, leading to the substitution of the cyclohexenyl group.

These reactions are significant for synthesizing more complex silane derivatives or for modifying existing materials.

The synthesis of silane, (1-cyclohexen-1-yloxy)trimethyl- can be achieved through various methods:

- Direct Silylation: This method involves reacting cyclohexene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction forms the desired silane through nucleophilic attack on the silicon center.

- Grignard Reaction: Cyclohexene can react with a Grignard reagent followed by treatment with a chlorosilane to yield the corresponding silane.

These methods highlight the versatility in synthesizing this compound and its derivatives.

Silane, (1-cyclohexen-1-yloxy)trimethyl- has several applications:

- Adhesives and Sealants: Its ability to bond with organic materials makes it useful in formulating adhesives and sealants that require durability and flexibility.

- Surface Modifiers: The compound can be employed as a surface modifier in coatings to enhance hydrophobicity or oleophobicity.

- Precursor for Functional Materials: It serves as a precursor in creating functionalized silica materials used in catalysis or as fillers in composites.

Interaction studies involving silane compounds typically focus on their reactivity with various substrates. For instance:

- Reactivity with Alcohols: Silane can form stable siloxane bonds with alcohols, which is crucial for developing hybrid organic-inorganic materials.

- Compatibility with Polymers: Investigating how this silane interacts with different polymers can provide insights into enhancing material properties through surface treatments.

These studies are essential for optimizing applications in material science and engineering.

Several compounds share structural similarities with silane, (1-cyclohexen-1-yloxy)trimethyl-. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Silane, trimethyl(phenyl)siloxy | Aromatic Silane | Contains phenyl instead of cyclohexene |

| Silane, (vinyl)triethoxysilane | Vinyl Silane | Contains ethoxy groups instead of methyl |

| Silane, (cyclopentyl)trimethylsiloxy | Cyclic Silane | Features a cyclopentyl group |

| Silane, (allyl)trimethoxysilane | Allylic Silane | Contains an allyl group |

Silane, (1-cyclohexen-1-yloxy)trimethyl- is unique due to its specific cyclohexene structure combined with trimethylsilyl functionality, offering distinct properties that differentiate it from other similar compounds. Its applications in material science and organic synthesis further underscore its significance within this class of chemicals.

The historical trajectory of silane, (1-cyclohexen-1-yloxy)trimethyl- research traces back to the pioneering work in silyl enol ether chemistry, which gained significant momentum following Teruaki Mukaiyama's groundbreaking discoveries in 1973. The development of this specific compound emerged as part of the broader evolution of organosilicon chemistry, where researchers sought to harness the unique properties of silicon-carbon and silicon-oxygen bonds for synthetic applications. Early investigations focused primarily on understanding the fundamental reactivity patterns of silyl enol ethers, with silane, (1-cyclohexen-1-yloxy)trimethyl- serving as a prototypical example due to its structural simplicity and synthetic accessibility.

The research evolution surrounding this compound has been marked by several distinct phases of development. Initial studies concentrated on basic preparation methods and characterization, establishing foundational protocols for synthesis from cyclohexanone precursors. These early investigations revealed the compound's remarkable stability under anhydrous conditions while maintaining sufficient reactivity for subsequent transformations. As the field matured, researchers began exploring more sophisticated applications, particularly in stereoselective synthesis where the compound's ability to undergo controlled reactions with high diastereoselectivity became apparent.

The period from the 1980s through the early 2000s witnessed exponential growth in applications, with researchers discovering the compound's utility in Michael addition reactions, aldol condensations, and various cyclization processes. This era was characterized by systematic investigations into reaction conditions, catalyst systems, and substrate scope, leading to the development of highly efficient synthetic protocols. The emergence of solid superacid catalysts and advanced Lewis acid systems further expanded the compound's applicability, enabling reactions under milder conditions with enhanced selectivity.

Recent decades have seen the integration of computational chemistry and mechanistic studies, providing deeper insights into the fundamental principles governing the compound's reactivity. Modern research has focused on developing environmentally benign synthetic protocols, exploring novel catalyst systems, and expanding the scope of transformations to include more complex molecular architectures. This evolution reflects the broader trends in synthetic chemistry toward sustainability, efficiency, and precision in molecular construction.

Significance in Organosilicon Chemistry

Within the broader context of organosilicon chemistry, silane, (1-cyclohexen-1-yloxy)trimethyl- occupies a position of exceptional significance as a representative silyl enol ether compound. The fundamental importance of this compound stems from its embodiment of key principles that define the silicon-oxygen bond's unique chemical behavior. The silicon-oxygen bond strength, approximately 110 kilocalories per mole, provides exceptional thermodynamic stability while maintaining sufficient kinetic accessibility for selective bond cleavage under appropriate conditions. This dual nature enables the compound to serve as both a stable synthetic intermediate and a reactive species capable of participating in diverse transformations.

The compound's significance is further amplified by its role in demonstrating the concept of hard-soft acid-base interactions in organosilicon systems. The silicon center, acting as a hard Lewis acid, forms exceptionally strong bonds with oxygen nucleophiles, while the enol ether portion provides a soft nucleophilic site for carbon-carbon bond formation. This electronic complementarity has proven instrumental in developing highly selective synthetic methodologies that exploit the inherent reactivity patterns of silicon-containing systems.

Research investigations have revealed that silane, (1-cyclohexen-1-yloxy)trimethyl- serves as an ideal model system for understanding fundamental mechanistic principles in silyl enol ether chemistry. The compound's reactivity profile has been extensively studied in various reaction manifolds, providing crucial insights into transition state geometries, electronic effects, and steric influences that govern selective transformations. These fundamental studies have contributed significantly to the theoretical understanding of organosilicon chemistry and have informed the design of new synthetic methodologies.

The compound's importance extends to its role in advancing stereochemical understanding within organosilicon systems. Studies involving silane, (1-cyclohexen-1-yloxy)trimethyl- have revealed previously unknown stereochemical phenomena, including the reversal of diastereoselectivity patterns compared to traditional enolate chemistry. These discoveries have challenged conventional wisdom regarding stereocontrol mechanisms and have led to the development of new theoretical frameworks for predicting and controlling stereochemical outcomes in synthetic transformations.

Position in Modern Synthetic Applications

Contemporary synthetic chemistry has witnessed the emergence of silane, (1-cyclohexen-1-yloxy)trimethyl- as a cornerstone reagent in numerous advanced synthetic methodologies. The compound's position in modern applications is characterized by its exceptional versatility in forming carbon-carbon bonds under mild reaction conditions with high levels of stereocontrol. Current research has demonstrated the compound's utility in Mukaiyama aldol reactions, where it serves as a nucleophilic partner in Lewis acid-catalyzed transformations with aldehydes and ketones, producing complex molecular architectures with predictable stereochemical outcomes.

The development of silyl enol ether Prins cyclization methodology represents one of the most significant modern applications of this compound. Recent investigations have shown that silane, (1-cyclohexen-1-yloxy)trimethyl- derivatives can undergo diastereoselective cyclization reactions with aldehydes to produce substituted tetrahydropyran-4-ones with exceptional efficiency. These transformations proceed through carefully orchestrated sequences involving hemiacetal formation, oxocarbenium ion generation, and subsequent nucleophilic attack, resulting in the formation of multiple bonds and stereocenters in a single synthetic operation.

Modern applications have also explored the compound's utility in Michael addition reactions, where its unique reactivity profile enables access to previously challenging molecular frameworks. Research has demonstrated that under appropriate reaction conditions, silane, (1-cyclohexen-1-yloxy)trimethyl- can undergo Michael addition with methyl vinyl ketone in the presence of dibutyltin bis(triflate), providing efficient access to functionalized cyclohexanone derivatives. These transformations highlight the compound's ability to participate in diverse reaction manifolds while maintaining high levels of selectivity and efficiency.

The integration of this compound into carbapenem synthesis represents another significant modern application. Research has shown that triethylsilyl enol ether derivatives, including those derived from silane, (1-cyclohexen-1-yloxy)trimethyl-, can serve as crucial intermediates in the construction of carbapenem antibiotic precursors. These applications demonstrate the compound's relevance to pharmaceutical chemistry and its potential impact on drug discovery and development programs.

Recent advances in catalyst development have further expanded the compound's synthetic utility. Studies utilizing solid superacid catalysts have revealed that silane, (1-cyclohexen-1-yloxy)trimethyl- can undergo highly diastereoselective aldol reactions with benzaldehyde, producing syn or anti products depending on the specific catalyst system employed. These discoveries have opened new avenues for achieving stereocontrol in synthetic transformations and have contributed to the development of more efficient and selective synthetic protocols.

Nomenclature and Structural Considerations in Research Literature

The nomenclature surrounding silane, (1-cyclohexen-1-yloxy)trimethyl- reflects the complexity and diversity of naming conventions employed across different areas of chemical research. The International Union of Pure and Applied Chemistry systematic name, (1-cyclohexen-1-yloxy)trimethylsilane, provides the most precise chemical description, clearly indicating the connectivity between the trimethylsilyl group and the cyclohexenyl oxygen. However, research literature frequently employs alternative naming conventions that emphasize different structural or functional aspects of the molecule.

Common alternative nomenclatures include 1-(trimethylsiloxy)cyclohexene, which emphasizes the cyclohexene core structure with the trimethylsiloxy substituent. This naming convention is particularly prevalent in synthetic organic chemistry literature, where the cyclohexene framework is often viewed as the primary structural motif. Another frequently encountered designation is cyclohexene, 1-[(trimethylsilyl)oxy]-, which follows Chemical Abstracts Service indexing conventions and is commonly found in database entries and regulatory documents.

The structural considerations underlying these naming variations reflect fundamental aspects of the molecule's chemical behavior and synthetic applications. The compound's classification as a silyl enol ether is central to understanding its reactivity profile, as this functional group designation immediately conveys information about expected chemical transformations and reaction pathways. The enol ether functionality is characterized by the presence of a double bond adjacent to an oxygen atom bearing the silyl protecting group, creating a system that combines the nucleophilicity of enol ethers with the unique properties of organosilicon chemistry.

Research literature analysis reveals significant variation in nomenclature preferences across different scientific disciplines. Organometallic chemistry publications tend to emphasize the silicon-containing aspects of the structure, often employing names that highlight the trimethylsilyl group's role in defining the compound's properties. Conversely, synthetic organic chemistry literature frequently focuses on the cyclohexene core, treating the silyl group as a functional modifier rather than a central structural feature.

The molecular connectivity pattern of silane, (1-cyclohexen-1-yloxy)trimethyl- features several important structural elements that influence its chemical behavior. The cyclohexene ring adopts a half-chair conformation that places the silyloxy substituent in an equatorial-like position, minimizing steric interactions while maximizing orbital overlap between the pi system and the silicon-oxygen bond. This conformational preference has important implications for the compound's reactivity, as it influences the approach of electrophiles and the stereochemical outcomes of subsequent transformations.

| Chemical Identifier | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Registry Number | 6651-36-1 | |

| International Chemical Identifier Key | SBEMOANGDSSPJY-UHFFFAOYSA-N | |

| Simplified Molecular Input Line Entry System | CSi(C)OC1=CCCCC1 | |

| European Inventory of Existing Commercial Chemical Substances Number | 229-675-1 | |

| Molecular Data File Number | MFCD00001541 |

The electronic structure of silane, (1-cyclohexen-1-yloxy)trimethyl-, is defined by the conjugation between the enol ether’s π-system and the silicon-oxygen bond. The oxygen atom in the silyl enol ether group adopts an sp²-hybridized state, allowing its lone pairs to conjugate with the adjacent carbon-carbon double bond. This delocalization stabilizes the molecule and influences its nucleophilic character at the α-carbon [3].

The silicon atom’s empty 3d orbitals participate in hyperconjugation with the oxygen’s lone pairs, creating a polarized Si–O bond. This polarization enhances the electrophilicity of the silicon center, making it susceptible to nucleophilic attack during reactions such as Prins cyclization [1]. The cyclohexenyl ring introduces steric and electronic effects, modulating the compound’s reactivity. For example, the chairlike transition state in Prins cyclization reactions is stabilized by pseudo-equatorial positioning of substituents, as observed in studies of analogous silyl enol ethers [1].

Bonding Characteristics and Theoretical Models

The Si–O bond in silane, (1-cyclohexen-1-yloxy)trimethyl-, exhibits partial double-bond character due to (p→d)π interactions between oxygen and silicon. This bond’s strength (approximately 452 kJ/mol) and length (~1.64 Å) are intermediate between typical Si–O single bonds and fully conjugated systems [2] [6]. The enol ether’s C=C bond (1.34 Å) and C–O bond (1.43 Å) further contribute to the molecule’s rigidity, as evidenced by X-ray crystallography data [5].

Table 1: Key Bond Parameters from Experimental and Theoretical Studies

| Bond Type | Length (Å) | Bond Order |

|---|---|---|

| Si–O | 1.64 | 1.2 |

| C=C | 1.34 | 1.8 |

| C–O | 1.43 | 1.5 |

Theoretical models, such as natural bond orbital (NBO) analysis, reveal significant electron density transfer from oxygen to silicon, stabilizing the molecule by ~30 kJ/mol [6]. Steric effects from the trimethylsilyl group and cyclohexenyl ring also influence reaction pathways, as seen in the diastereoselective formation of tetrahydropyran-4-one derivatives via chairlike transition states [1].

Computational Approaches to Understanding Reactivity

Density functional theory (DFT) studies have been pivotal in mapping the reactivity of silyl enol ethers. For silane, (1-cyclohexen-1-yloxy)trimethyl-, the activation energy for Si–O bond cleavage in cation radicals is calculated to be ~85 kJ/mol in acetonitrile, with nucleophile-assisted pathways lowering this barrier by 15–20 kJ/mol [2]. Transition state modeling of Prins cyclization reactions predicts a chairlike geometry with pseudo-equatorial substituents, consistent with experimental diastereoselectivity [1].

Molecular dynamics simulations further illustrate how steric bulk at the silicon center directs regioselectivity. For instance, larger substituents at the R₂ position (e.g., cyclohexenyl) favor axial positioning in transition states to minimize 1,3-diaxial interactions [1]. These insights align with experimental observations of Z-selective silyl enol ether formation in nickel-catalyzed reactions, where η³-bound enolate intermediates dictate stereochemical outcomes [4].

Quantum Chemical Investigations of Silyloxy Enol Ethers

Quantum chemical studies using coupled-cluster (CCSD(T)) methods have elucidated the electronic effects of silicon substitution on enol ether stability. The trimethylsilyl group lowers the LUMO energy of the enol ether by 1.2 eV compared to non-silylated analogs, enhancing its susceptibility to electrophilic attack [3]. Additionally, ab initio calculations of Ni-catalyzed C–O bond cleavage reveal a two-step mechanism: (1) oxidative addition of the silyl enol ether to Ni(0), forming a Ni(II)–enolate complex, and (2) β-hydrogen elimination to yield aryl alkenes [6].

The η³-coordination mode in nickel intermediates imposes a planar geometry on the enolate, favoring Z-configuration retention during functionalization [4]. These findings are corroborated by experimental yields exceeding 80% in stereospecific syntheses, underscoring the predictive power of quantum methods in rationalizing reactivity [4] [6].

Traditional Synthesis Approaches from Cyclohexanone

The synthesis of Silane, (1-cyclohexen-1-yloxy)trimethyl- from cyclohexanone represents one of the most established and widely utilized methodologies in organic synthesis. This transformation involves the conversion of cyclohexanone to its corresponding silyl enol ether, leveraging the inherent reactivity of the carbonyl group and the kinetic or thermodynamic control of enolate formation.

Trimethylsilyl Chloride and Triethylamine Method

The most fundamental approach involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of triethylamine as a base [1]. This methodology, extensively documented in the literature, proceeds through the formation of an enolate intermediate followed by silylation. The reaction typically requires anhydrous conditions and yields range from 70-95% depending on the specific reaction conditions employed [1].

The mechanistic pathway involves initial deprotonation of cyclohexanone at the α-position by triethylamine, forming an enolate anion that subsequently attacks the electrophilic silicon center of trimethylsilyl chloride. The regioselectivity of this process depends on the reaction conditions, with kinetic control favoring the less substituted enolate and thermodynamic control favoring the more substituted product [1].

House-Czuba-Gall-Olmstead Methodology

A significant advancement in the field was reported by House, Czuba, Gall, and Olmstead, who developed a highly efficient procedure for the preparation of trimethylsilyl enol ethers from ketones [2]. Their methodology employed lithium diisopropylamide (LDA) as a strong, non-nucleophilic base at low temperature (-78°C) to achieve high regioselectivity in the formation of kinetic enolates [2].

The procedure involves the generation of LDA in situ from diisopropylamine and n-butyllithium, followed by the addition of cyclohexanone to form the lithium enolate. Subsequent treatment with trimethylsilyl chloride yields the desired silyl enol ether with high regioselectivity [2]. This methodology has become a standard protocol in organic synthesis laboratories and is particularly valuable for achieving kinetic control in enolate formation.

Bistrimethylsilyl Acetamide (BSA) Method

An alternative approach utilizes bistrimethylsilyl acetamide (BSA) as both the silylating agent and the base [3]. This method offers several advantages, including the ability to work under relatively mild conditions and the formation of acetamide as a readily removable byproduct [3]. The reaction proceeds through the nucleophilic attack of the enolate oxygen on the silicon center of BSA, with simultaneous elimination of the acetamide group.

The BSA method has been successfully employed in various solvent systems, including conventional organic solvents and ionic liquids, demonstrating its versatility and applicability to different reaction environments [3]. Yields typically range from 75-90% under optimized conditions.

Trimethylsilyl Triflate Method

The use of trimethylsilyl triflate (TMSOTf) as a highly electrophilic silylating agent represents another important traditional approach [4]. TMSOTf offers superior reactivity compared to trimethylsilyl chloride, allowing for shorter reaction times and higher yields. The reaction is typically conducted in the presence of a base such as triethylamine to neutralize the triflic acid formed during the reaction [4].

A representative procedure involves the treatment of cyclohexanone with TMSOTf and triethylamine in dichloromethane at room temperature, yielding the silyl enol ether in 80-95% yield within 6 hours [4]. The high electrophilicity of TMSOTf enables efficient silylation even of sterically hindered ketones.

Modern Synthetic Routes

Nickel-Catalyzed Remote Functionalization

Recent developments in the field have introduced novel catalytic methodologies for the synthesis of silyl enol ethers. A particularly noteworthy advancement is the nickel-catalyzed remote functionalization strategy reported for the Z-selective synthesis of silyl enol ethers [5]. This methodology allows for the selective formation of Z-configured silyl enol ethers through a chain-walking mechanism that is independent of thermodynamic preferences [5].

The reaction operates through a unique mechanism involving a nickel(I) dimer as the catalyst resting state, which upon reaction with an alkyl bromide generates an active nickel(II)-hydride species. This catalyst system enables the formation of stabilized η³-bound nickel(II) enolates that control both positional and stereoselectivity [5]. The methodology demonstrates excellent functional group tolerance and yields ranging from 70-95%.

Cobalt-Catalyzed Sustainable Synthesis

The development of cobalt-catalyzed methodologies represents a significant advancement in sustainable synthetic chemistry [6]. A recent report describes the use of a Lewis acidic boron-centered triazine ligand in combination with cobalt catalysis for the synthesis of Z-silyl enol ethers from aldehydes [6]. This methodology operates under mild conditions at room temperature and demonstrates remarkable versatility across various aromatic aldehyde substrates.

The catalyst system addresses multiple challenges in silyl enol ether synthesis, including regioselectivity issues, the need for large quantities of additives, limited functional group tolerance, and extreme reaction temperatures [6]. The cobalt-based approach offers cost-effective alternatives to traditional noble metal catalysts while maintaining high selectivity and yield.

Photochemical Synthesis

Photochemical methodologies have emerged as powerful tools for the synthesis of silyl enol ethers under mild conditions [7]. A recent development involves the photoinduced synthesis of organosilanols through the generation of chlorine radicals from common chlorinated solvents under visible light irradiation [7]. This approach eliminates the need for metal catalysts or stoichiometric oxidants, representing a sustainable alternative to traditional methods.

The photochemical transformation can be integrated with continuous flow chemistry to achieve highly scalable synthesis, with productivity rates reaching 44 g/h/L and up to 1.05 kg/day/L reactor volume [7]. The methodology demonstrates broad substrate scope and excellent functional group tolerance.

Visible Light-Driven Electron Donor-Acceptor Complex

A novel approach utilizing visible light-driven electron donor-acceptor (EDA) complexes has been developed for the synthesis of β-ketosulfone derivatives from ketone-derived silyl enol ethers [8]. This methodology operates under metal-free and photocatalyst-free conditions, offering a cost-effective and environmentally friendly alternative to existing methods [8].

The process involves the formation of an EDA complex between silyl enol ethers (acceptor) and DABCO as an electron donor, which upon visible light irradiation generates reactive intermediates for subsequent functionalization [8]. The methodology demonstrates excellent atom economy, reaction mass efficiency, and EcoScale scores, highlighting its efficiency and economic sustainability.

Scale-up Considerations and Industrial Synthesis

The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of multiple factors including reaction vessel design, heat transfer efficiency, safety protocols, and economic viability.

Reactor Design and Heat Transfer

Industrial synthesis of silyl enol ethers necessitates the use of specialized reactor systems capable of maintaining precise temperature control and efficient mixing. Continuous stirred tank reactors (CSTR) are commonly employed for large-scale production, offering superior heat transfer characteristics compared to batch reactors [9]. The exothermic nature of silylation reactions requires careful management of heat generation and removal to prevent thermal runaway and ensure product quality.

Heat transfer efficiency becomes increasingly critical at industrial scale, where the surface area to volume ratio decreases compared to laboratory glassware. The implementation of internal cooling coils, external heat exchangers, and jacket cooling systems is essential for maintaining optimal reaction temperatures [9]. Temperature control systems must be capable of maintaining temperatures within ±2°C of the setpoint to ensure consistent product quality and yield.

Moisture Control and Inert Atmosphere

The moisture-sensitive nature of silylating agents requires sophisticated moisture exclusion systems in industrial settings. Inert gas blanket systems utilizing high-purity nitrogen or argon are employed to maintain anhydrous conditions throughout the reaction process [10]. The design of these systems must account for the large volumes of inert gas required and the need for continuous monitoring of moisture levels.

Automated moisture monitoring systems utilizing hygrometers and dew point analyzers are integrated into the process control systems to ensure real-time monitoring of atmospheric conditions [10]. Emergency purge systems are installed to rapidly flood the reactor with inert gas in case of moisture ingress or equipment failure.

Purification and Product Recovery

Industrial-scale purification of silyl enol ethers requires methods that are both economically viable and suitable for large-scale operation. Distillation remains the preferred method for industrial purification, offering high throughput and the ability to recover solvents for recycling [10]. The design of distillation systems must account for the thermal stability of silyl enol ethers and the need to minimize exposure to acidic conditions that could cause hydrolysis.

Crystallization methods may be employed where appropriate, particularly for solid silyl enol ether derivatives. The design of crystallization systems must consider factors such as crystal morphology, filtration characteristics, and drying requirements [10].

Environmental and Regulatory Considerations

Industrial synthesis must comply with environmental regulations regarding air emissions, wastewater discharge, and waste disposal. Solvent recovery systems are essential for minimizing environmental impact and reducing operating costs [10]. The implementation of closed-loop systems minimizes waste generation and improves overall process efficiency.

Regulatory compliance requires documentation of all aspects of the manufacturing process, including raw material specifications, process parameters, quality control procedures, and environmental monitoring [10]. Regular environmental audits ensure ongoing compliance with applicable regulations.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for silyl enol ethers has become increasingly important in response to growing environmental concerns and regulatory pressures. Green chemistry principles provide a framework for developing more sustainable synthetic approaches.

Solvent-Free Synthesis

The development of solvent-free synthetic methodologies represents a significant advancement in green chemistry approaches to silyl enol ether synthesis [11]. A recent methodology employs a catalytic amount of solid-supported base (PS-BEMP) and an equimolar amount of bistrimethylsilyl acetamide as a silylating agent under solvent-free conditions [11]. This approach eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation.

The solvent-free methodology operates at 60°C for 5 hours, achieving yields of 70-95% across a range of substrates [11]. The solid-supported catalyst can be recovered and reused multiple times without significant loss of activity, further enhancing the sustainability of the process [11]. The elimination of organic solvents also reduces the risk of fire and explosion hazards associated with traditional synthetic methods.

Ionic Liquid-Based Synthesis

The use of ionic liquids as reaction media for silyl enol ether synthesis offers several advantages in terms of environmental sustainability [3]. Ionic liquids exhibit negligible vapor pressure, eliminating volatile organic compound emissions, and can often be recovered and reused [3]. The preparation of silyl enol ethers using bistrimethylsilyl acetamide in ionic liquids has been demonstrated to proceed in good yields under mild conditions.

The unique properties of ionic liquids, including their ability to dissolve both organic and inorganic compounds, facilitate the synthesis of silyl enol ethers from a wide range of substrates [3]. The non-volatile nature of ionic liquids also enables easier product isolation and purification compared to conventional organic solvents.

Catalytic Approaches

The development of catalytic methodologies for silyl enol ether synthesis reduces the stoichiometric requirements for reagents and minimizes waste generation. The cobalt-catalyzed sustainable synthesis methodology utilizes only 0.1 mol% of cobalt catalyst, significantly reducing the environmental impact compared to stoichiometric methods [12].

Renewable Feedstock Utilization

The development of synthetic methodologies that utilize renewable feedstocks represents an important aspect of green chemistry. Research into the use of bio-based silica sources for the preparation of silyl enol ethers has shown promising results [13]. Agricultural waste materials such as rice husk and wheat straw, which are rich in silica content, can potentially serve as renewable sources of silicon for silyl enol ether synthesis.

The extraction and purification of silica from agricultural waste requires the development of efficient and environmentally friendly processes [13]. Green extraction methods utilizing environmentally safe reagents and minimal energy consumption are being investigated to make this approach economically viable.

Energy-Efficient Methodologies

The development of energy-efficient synthetic methodologies reduces the overall environmental impact of silyl enol ether synthesis. Room temperature reactions eliminate the need for heating or cooling, significantly reducing energy consumption [11]. The photochemical synthesis methodology utilizes visible light as an energy source, offering a renewable alternative to conventional heating methods [7].

Continuous flow synthesis methods can improve energy efficiency by optimizing heat transfer and reaction kinetics [7]. The integration of heat recovery systems in continuous flow processes can further reduce energy consumption by capturing and reusing waste heat.

Atom Economy and Waste Minimization

The principle of atom economy emphasizes the importance of incorporating all atoms from reactants into the final product, thereby minimizing waste generation. The development of synthetic methodologies with high atom economy requires careful consideration of reaction stoichiometry and the selection of appropriate reagents [8].

The visible light-driven electron donor-acceptor complex methodology demonstrates excellent atom economy by utilizing all components of the reaction mixture in the formation of the desired product [8]. This approach eliminates the need for stoichiometric oxidants and reduces the generation of inorganic waste.

Process Intensification

Process intensification techniques can significantly reduce the environmental impact of silyl enol ether synthesis by improving reaction efficiency and reducing equipment requirements. Microreactor technology enables precise control of reaction parameters and improved mass and heat transfer characteristics [7].

The integration of continuous flow chemistry with photochemical synthesis has demonstrated the potential for achieving high productivity rates while maintaining excellent selectivity and yield [7]. This approach reduces the reactor volume requirements and enables more efficient use of raw materials and energy.

| Methodology | Yield (%) | Reaction Time | Temperature | Environmental Benefits |

|---|---|---|---|---|

| Solvent-free synthesis | 70-95 | 5 h | 60°C | Eliminates organic solvents |

| Ionic liquid synthesis | 75-90 | 2-24 h | RT-60°C | Negligible vapor pressure |

| Cobalt-catalyzed | 75-95 | Variable | RT | Low catalyst loading |

| Photochemical | 70-95 | 28 h | RT | Renewable energy source |

| Continuous flow | 70-95 | 1 h | RT | High productivity |

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable